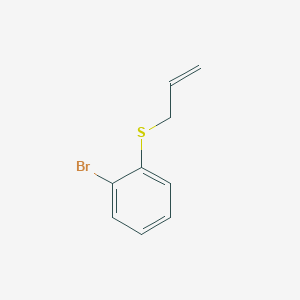

Benzene, 1-bromo-2-(2-propenylthio)-

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Benzene, 1-bromo-2-(2-propenylthio)- is an organic compound characterized by a benzene ring substituted with a bromine atom and a 2-propenylthio group

Synthetic Routes and Reaction Conditions:

Halogenation and Thioetherification: The synthesis of Benzene, 1-bromo-2-(2-propenylthio)- typically involves the bromination of benzene followed by the introduction of the 2-propenylthio group. The bromination can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum bromide. The thioetherification step involves the reaction of the brominated benzene with allyl thiol under basic conditions, often using sodium hydride or potassium carbonate as the base.

Industrial Production Methods:

Large-Scale Synthesis: Industrial production may utilize continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and solvents that can be recycled is common to enhance the efficiency and sustainability of the process.

Types of Reactions:

Substitution Reactions: Benzene, 1-bromo-2-(2-propenylthio)- can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: The 2-propenylthio group can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Addition Reactions: The double bond in the 2-propenylthio group can participate in addition reactions with halogens or hydrogen halides.

Common Reagents and Conditions:

Nucleophilic Substitution: Sodium or potassium salts of the nucleophile in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Oxidation: Hydrogen peroxide in acetic acid or m-chloroperbenzoic acid in dichloromethane.

Addition: Bromine or hydrogen bromide in inert solvents like carbon tetrachloride or chloroform.

Major Products:

Substitution Products: Depending on the nucleophile, products can include benzene derivatives with various functional groups.

Oxidation Products: Sulfoxides or sulfones.

Addition Products: Dibromo or bromoalkyl derivatives.

Chemistry:

Synthetic Intermediate: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Material Science:

Biology and Medicine:

Drug Development: Investigated for its potential as a building block in the synthesis of biologically active compounds.

Biochemical Studies: Used in studies to understand the interaction of thioether-containing compounds with biological systems.

Industry:

Chemical Manufacturing: Employed in the production of specialty chemicals and fine chemicals.

Catalysis: Potential use as a ligand or catalyst in various organic transformations.

Molecular Targets and Pathways:

Thioether Group: The 2-propenylthio group can interact with various enzymes and proteins, potentially inhibiting or modifying their activity.

Bromine Atom: The bromine atom can participate in halogen bonding, influencing the compound’s reactivity and interaction with other molecules.

Comparaison Avec Des Composés Similaires

Benzene, 1-bromo-2-(methylthio)-: Similar structure but with a methylthio group instead of a 2-propenylthio group.

Benzene, 1-chloro-2-(2-propenylthio)-: Chlorine atom instead of bromine, affecting reactivity and chemical properties.

Uniqueness:

Reactivity: The presence of both a bromine atom and a 2-propenylthio group provides unique reactivity patterns, making it a versatile intermediate in organic synthesis.

Applications: Its specific structure allows for diverse applications in various fields, distinguishing it from other similar compounds.

Activité Biologique

Benzene, 1-bromo-2-(2-propenylthio)-, also known by its CAS number 7073-70-3, is an organobromine compound that has garnered attention for its biological activity. This article explores its properties, mechanisms of action, and relevant studies that highlight its potential applications and effects on biological systems.

- Molecular Formula : C9H9BrS

- Molecular Weight : 215.14 g/mol

- CAS Number : 7073-70-3

- Structure : The compound features a bromine atom and a prop-1-en-2-thio group attached to a benzene ring.

Biological Activity Overview

The biological activity of Benzene, 1-bromo-2-(2-propenylthio)- can be categorized into several key areas:

- Antimicrobial Activity : Studies have indicated that certain brominated compounds exhibit antimicrobial properties. The presence of the bromine atom may enhance the compound's ability to disrupt microbial cell membranes, leading to cell lysis.

- Cytotoxic Effects : Research has shown that organobromine compounds can induce cytotoxicity in various cancer cell lines. The mechanism often involves the generation of reactive oxygen species (ROS), which can lead to apoptosis or programmed cell death.

- Enzyme Inhibition : Some studies suggest that Benzene, 1-bromo-2-(2-propenylthio)- may inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular processes such as detoxification and biosynthesis.

Antimicrobial Activity

A study published in the Journal of Applied Microbiology explored the antimicrobial effects of various brominated compounds, including Benzene, 1-bromo-2-(2-propenylthio)-. The results indicated significant inhibition of bacterial growth, particularly against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pyogenes. The minimum inhibitory concentration (MIC) was determined to be around 50 µg/mL for effective bacterial inhibition.

Cytotoxicity in Cancer Cells

In a research article from Cancer Letters, the cytotoxic effects of Benzene, 1-bromo-2-(2-propenylthio)- were evaluated on human breast cancer cell lines (MCF-7). The compound exhibited an IC50 value of approximately 25 µM, indicating potent cytotoxicity. Mechanistic studies revealed that the compound induced apoptosis through the activation of caspase pathways and increased levels of ROS.

Enzyme Inhibition Studies

A study conducted by researchers at the National Institute of Health investigated the enzyme inhibition potential of Benzene, 1-bromo-2-(2-propenylthio)- on cytochrome P450 enzymes. The findings suggested that this compound could inhibit CYP3A4 activity by approximately 40%, potentially affecting drug metabolism and pharmacokinetics in vivo.

Data Table: Summary of Biological Activities

| Biological Activity | Effect Observed | Reference |

|---|---|---|

| Antimicrobial | Inhibition of Gram-positive bacteria | Journal of Applied Microbiology |

| Cytotoxicity | Induction of apoptosis in MCF-7 cells | Cancer Letters |

| Enzyme Inhibition | Inhibition of CYP3A4 by 40% | National Institute of Health |

Propriétés

IUPAC Name |

1-bromo-2-prop-2-enylsulfanylbenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrS/c1-2-7-11-9-6-4-3-5-8(9)10/h2-6H,1,7H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSCVOFVZYMPYPA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCSC1=CC=CC=C1Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10449704 |

Source

|

| Record name | Benzene, 1-bromo-2-(2-propenylthio)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10449704 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

154180-30-0 |

Source

|

| Record name | Benzene, 1-bromo-2-(2-propenylthio)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10449704 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.